(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid
Overview
Description
“(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid” is a compound that involves the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds involving the Boc group often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The Boc group has the molecular formula C5H9O2 and a molecular weight of 101.12376 . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The Boc group is involved in various chemical reactions. For instance, in dipeptide synthesis, a distinctive coupling reagent was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields . Additionally, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .Physical And Chemical Properties Analysis
The Boc group has a net charge of 0 and is solid at 20 degrees Celsius . It is used in the synthesis of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .Scientific Research Applications
Crystal Structure and Reaction Studies
- The morpholine ring of the title compound, obtained from a reaction involving (S)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid, has been studied for its crystal structure, showing a chair conformation and weak intermolecular hydrogen bonding in the crystal (Wang, Xia, Liu, & Shen, 2011).
Synthesis and Chemical Reactions
- The compound is used in the synthesis of various chemical entities. For instance, its reaction with diphenylmethanamine in dimethylformamide solution leads to the formation of specific compounds, demonstrating its utility in chemical syntheses (Wang, Xia, Liu, & Shen, 2011).
Applications in Organic Chemistry
- Research shows the application of this compound in organic chemistry, particularly in the synthesis of certain esters and amides. This includes its use in the formation of N-tert-butoxycarbonyl α-amino acids and related compounds, highlighting its versatility in organic syntheses (Williams, Sinclair, Demong, Chen, & Zhai, 2003).
Medicinal Chemistry and Drug Development
- In medicinal chemistry, this compound finds use in the synthesis of functionalized amino acid derivatives, which are evaluated for their potential as anticancer agents. This underscores its significance in the development of new pharmaceuticals (Kumar et al., 2009).
Future Directions
The use of Boc-protected amino acids in the synthesis of dipeptides and other compounds is a promising area of research . The development of methods for high-temperature Boc deprotection also opens up new possibilities for the extraction of water-soluble polar organic molecules using ionic liquids .
properties
IUPAC Name |
(2S)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-12(4,5)7-13/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRSTLUNAIJQQ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(C[C@H](O1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(Tert-butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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